molecular formula C10H5BrN2 B3035066 (3-Bromobenzylidene)malononitrile CAS No. 2972-74-9

(3-Bromobenzylidene)malononitrile

Cat. No.: B3035066
CAS No.: 2972-74-9
M. Wt: 233.06 g/mol
InChI Key: KWFDPQVAZMUCMA-UHFFFAOYSA-N
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Description

(3-Bromobenzylidene)malononitrile is an organic compound with the molecular formula C10H5BrN2. It is a derivative of benzylidenemalononitrile, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and materials science .

Mechanism of Action

Target of Action

Benzylidenemalononitrile derivatives have been found to possess antibacterial activity , suggesting that their targets may include bacterial proteins or enzymes.

Mode of Action

It’s known that benzylidenemalononitrile derivatives are synthesized via the knoevenagel condensation reaction of aromatic aldehydes with malononitrile . This reaction leads to the formation of a carbon-carbon double bond, which is a key structural feature that may contribute to the compound’s biological activity.

Biochemical Pathways

Given the antibacterial activity of benzylidenemalononitrile derivatives , it’s plausible that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Benzylidenemalononitrile derivatives have been found to exhibit antibacterial activity , suggesting that they may lead to bacterial cell death.

Action Environment

The synthesis of benzylidenemalononitrile derivatives via the knoevenagel condensation reaction is known to be influenced by factors such as the choice of catalyst and the reaction conditions .

Biochemical Analysis

Biochemical Properties

(3-Bromobenzylidene)malononitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity. This interaction is significant because EGFR is involved in the regulation of cell growth and differentiation. By inhibiting EGFR, this compound can modulate cellular signaling pathways that are critical for cancer cell proliferation . Additionally, it has been shown to interact with other proteins involved in oxidative stress responses, enhancing cell resistance to oxidative damage .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it inhibits proliferation by interfering with cell signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced gene expression of proteins that promote cell division. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in ATP production and overall cellular energy balance . In non-cancerous cells, it has been observed to enhance resistance to oxidative stress, thereby protecting cells from damage induced by reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. It binds to the ATP-binding site of EGFR, preventing ATP from accessing the site and thereby inhibiting the kinase activity of the receptor. This inhibition blocks downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes, which mitigate its initial effects on oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to inhibit tumor growth effectively without significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of reactive metabolites that may contribute to its cytotoxic effects at high concentrations. Additionally, this compound affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular accumulation and distribution. This interaction is crucial for understanding its pharmacokinetics and optimizing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on enzymes and signaling pathways. It can also localize to the mitochondria, where it influences mitochondrial function and induces oxidative stress. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine or pyridine, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid catalysts, such as modified hydrotalcites, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-Bromobenzylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromobenzylidene)malononitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its cytotoxic properties against cancer cells and its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromobenzylidene)malononitrile is unique due to the specific position of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-[(3-bromophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFDPQVAZMUCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258022
Record name 2-[(3-Bromophenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2972-74-9
Record name 2-[(3-Bromophenyl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2972-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Bromophenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this situation the aldehyde, such as 3-bromobenzaldehyde as a representative example, is reacted with malonitrile in the presence of catalytic piperidine in a solvent such as dioxane to afford the 2-[(3-bromophenyl)methylene]malononitrile.
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Synthesis routes and methods II

Procedure details

In this situation the aldehyde, such as 3-bromobenzaldehyde as a representative example, is reacted with malononitrile in the presence of catalytic piperidine in a solvent such as dioxane to afford the 2-[(3-bromophenyl)methylene]malononitrile. Epoxide formation proceeds readily with commercial bleach at a pH of 5 to 6. Treatment with hydrobromic acid in methanol then affords the required methyl 2-bromo-2-(3-bromophenyl)acetate. Similarly prepared was methyl 2-bromo-2-(3-cyanophenyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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